molecular formula C18H27N3O B1525004 N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide CAS No. 1334148-71-8

N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide

Cat. No. B1525004
M. Wt: 301.4 g/mol
InChI Key: MNKDMSOCNQOAOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide” is a chemical compound with the CAS Number: 1334148-71-8 . It has a molecular weight of 301.43 . The IUPAC name for this compound is N-phenyl-2-(4-piperidinyl)-1-azepanecarboxamide .


Molecular Structure Analysis

The InChI code for “N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide” is 1S/C18H27N3O/c22-18(20-16-7-3-1-4-8-16)21-14-6-2-5-9-17(21)15-10-12-19-13-11-15/h1,3-4,7-8,15,17,19H,2,5-6,9-14H2,(H,20,22) .

Scientific Research Applications

PARP Inhibition for Cancer Therapy

N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide derivatives have been developed as potent inhibitors of poly(ADP-ribose)polymerase (PARP), which play a crucial role in DNA repair processes. These compounds display selective antiproliferative activity against cancer cells deficient in BRCA-1 and BRCA-2, making them promising agents for targeting specific cancer types. For instance, the development of MK-4827, a novel oral PARP inhibitor, demonstrates efficacy in BRCA-1 and -2 mutant tumors, highlighting the compound's potential in cancer therapy (Jones et al., 2009).

Soluble Epoxide Hydrolase Inhibition

Derivatives of N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide have been identified as inhibitors of soluble epoxide hydrolase (sEH), a key enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). These compounds have been optimized for potency and selectivity, offering a therapeutic approach for diseases associated with the dysregulation of EETs, such as hypertension and inflammation (Thalji et al., 2013).

Neuroinflammation Imaging

In neurology, N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide derivatives have been explored as PET radiotracers for imaging microglial activation, which is associated with neuroinflammation. The development of specific PET agents targeting CSF1R, a microglia-specific marker, allows for the non-invasive study of neuroinflammatory diseases, including Alzheimer's and Parkinson's disease. This research provides valuable insights into the role of microglia in neuroinflammation and the potential for therapeutic intervention (Horti et al., 2019).

Serotonin Receptor Imaging

Another application in neuroscience involves the use of N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide derivatives for the imaging of serotonin 1A receptors in humans. Compounds like 18F-Mefway have been compared with other radioligands for their ability to quantify 5-HT1A receptors, providing insights into the role of these receptors in psychiatric disorders (Choi et al., 2015).

Synthesis of N-heterocycles

In the field of organic chemistry, N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide derivatives serve as key intermediates in the synthesis of α- and β-substituted N-heterocycles. This includes the development of novel methods for the direct alkylation of unprotected secondary amines, leading to the efficient synthesis of various N-heterocycles. Such methodologies open new pathways for the creation of bioactive compounds and pharmaceuticals (Payne et al., 2013).

properties

IUPAC Name

N-phenyl-2-piperidin-4-ylazepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c22-18(20-16-7-3-1-4-8-16)21-14-6-2-5-9-17(21)15-10-12-19-13-11-15/h1,3-4,7-8,15,17,19H,2,5-6,9-14H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKDMSOCNQOAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)NC2=CC=CC=C2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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